molecular formula C17H19FN6O2 B2437630 7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 878441-34-0

7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2437630
CAS RN: 878441-34-0
M. Wt: 358.377
InChI Key: VNZFXVYAMLNYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as a selective inhibitor of phosphodiesterase 10A (PDE10A), which is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Mechanism of Action

7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that breaks down cAMP and cGMP, which are important second messengers in intracellular signaling pathways. By inhibiting PDE10A, 7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione increases the levels of cAMP and cGMP, which can have various effects on cellular signaling and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione have been studied in various cell and animal models. In particular, this compound has been shown to increase cAMP and cGMP levels in striatal neurons, which are important for regulating movement and motivation. It has also been shown to have anti-inflammatory and analgesic effects, and may have potential applications in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione in lab experiments is its selectivity for PDE10A. This allows researchers to study the specific effects of inhibiting this enzyme, without affecting other intracellular signaling pathways. However, one limitation is that this compound is relatively new and has not been extensively studied in humans. Therefore, its safety and efficacy in human subjects is not yet clear.

Future Directions

There are several future directions for research on 7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. One area of interest is its potential applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and Huntington's disease. Further studies are needed to determine the safety and efficacy of this compound in human subjects. Another area of interest is its potential applications in the treatment of pain and inflammation. Future studies may also investigate the effects of this compound on other intracellular signaling pathways, and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves several steps. The starting material is 7-bromo-3-methyl-1H-purine-2,6-dione, which is reacted with 4-fluorobenzylamine in the presence of a palladium catalyst to yield 7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6-dione. This intermediate is then reacted with piperazine in the presence of a base to give the final product, 7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione.

Scientific Research Applications

7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has been studied extensively for its potential applications in various fields. In particular, it has been investigated as a potential treatment for neurological and psychiatric disorders, such as schizophrenia and Huntington's disease. This compound has also been shown to have anti-inflammatory and analgesic effects, and may have potential applications in the treatment of pain and inflammation.

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O2/c1-22-14-13(15(25)21-17(22)26)24(10-11-2-4-12(18)5-3-11)16(20-14)23-8-6-19-7-9-23/h2-5,19H,6-10H2,1H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZFXVYAMLNYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-Fluorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione

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